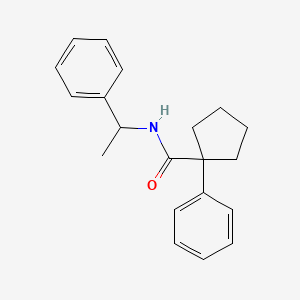
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide”, also known as PAC, is an organic compound. It’s worth noting that there are analogs of this compound that have been studied as NLRP3 inflammasome inhibitors .
Molecular Structure Analysis
The molecular formula of “1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide” is C20H23NO. Its molecular weight is 293.41.Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various derivatives of cycloalkanecarboxamides, including compounds similar to "1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide", for studying their physical-chemical properties and crystal structures. These compounds, characterized by techniques like IR spectroscopy, NMR, and X-ray diffraction, provide insights into the molecular conformations and the influence of different substituents on their stability and reactivity (Özer et al., 2009).
Catalytic Applications
Chiral ligands based on a similar structural motif have been used to prepare novel chiral Ru(II) complexes, demonstrating their effectiveness in asymmetric catalysis, such as the asymmetric transfer hydrogenation of ketones. This highlights the potential of "1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide" in facilitating chiral synthesis and its implications in the development of new pharmaceuticals (Sheeba et al., 2014).
Drug Design Isosteres
The cyclopentane core structure has been evaluated as a carboxylic acid isostere, with studies showing its application in designing potent thromboxane A2 receptor antagonists. This suggests the possibility of incorporating "1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide" or similar structures in the design of novel therapeutic agents targeting various biological pathways (Ballatore et al., 2011).
Molecular Structure Studies
Research on the hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides, including structures analogous to "1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide", provides valuable information on how these interactions influence the molecular conformation and the overall crystal packing. These findings have implications for understanding the behavior of these compounds in various solvents and conditions, which is crucial for their application in synthesis and drug formulation (Lemmerer & Michael, 2008).
Functionalization of Alkanes
Studies on the copper-catalyzed intermolecular amidation and imidation of unactivated alkanes open up new pathways for the functionalization of alkanes, using amides and imides. This suggests potential routes for the modification or synthesis of complex molecules including "1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide" derivatives, expanding the toolkit available for organic synthesis and medicinal chemistry (Tran et al., 2014).
Mechanism of Action
Target of Action
It is structurally similar to fentanyl analogs , which primarily target the opioid receptors in the central nervous system .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be hypothesized that it interacts with opioid receptors, leading to changes in pain perception and emotional response .
Biochemical Pathways
Fentanyl analogs, which are structurally similar, generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected .
Result of Action
Fentanyl analogs, which are structurally similar, have been associated with addiction and severe adverse effects, including coma and death .
Future Directions
properties
IUPAC Name |
1-phenyl-N-(1-phenylethyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16(17-10-4-2-5-11-17)21-19(22)20(14-8-9-15-20)18-12-6-3-7-13-18/h2-7,10-13,16H,8-9,14-15H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLDIBRTDCACET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2944755.png)
![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944756.png)
![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)
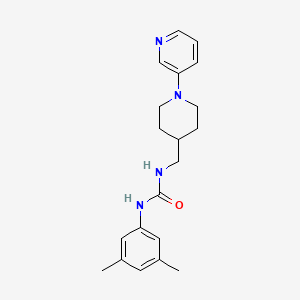

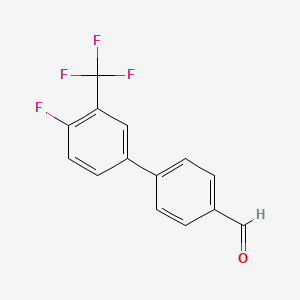
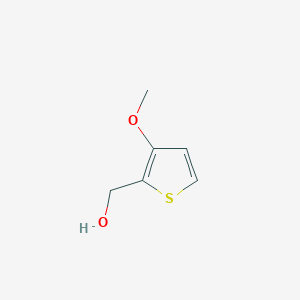

![N-(2-Amino-2-oxoethyl)-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2944771.png)
![2-Chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)-[2-(trifluoromethoxy)phenyl]methyl]propanamide](/img/structure/B2944772.png)
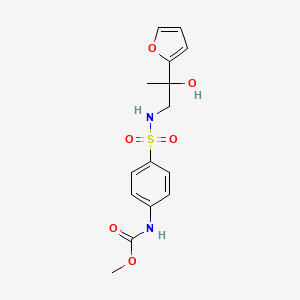
![1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[5-(5-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]ethanone](/img/structure/B2944775.png)
![Ethyl 5-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2944776.png)